molecular formula C6H6ClIN2 B12865565 3-Chloro-6-iodobenzene-1,2-diamine

3-Chloro-6-iodobenzene-1,2-diamine

Cat. No.: B12865565
M. Wt: 268.48 g/mol
InChI Key: UFVIHRCNGNNHFD-UHFFFAOYSA-N
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Description

3-Chloro-6-iodobenzene-1,2-diamine is an organic compound with the molecular formula C6H6ClIN2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and two amino groups

Properties

Molecular Formula

C6H6ClIN2

Molecular Weight

268.48 g/mol

IUPAC Name

3-chloro-6-iodobenzene-1,2-diamine

InChI

InChI=1S/C6H6ClIN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2

InChI Key

UFVIHRCNGNNHFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-iodobenzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method is the electrophilic aromatic substitution, where benzene undergoes nitration, followed by reduction to form the corresponding amine. Subsequent halogenation introduces the chlorine and iodine substituents .

Industrial Production Methods

Industrial production of 3-Chloro-6-iodobenzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-iodobenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-6-iodobenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-iodobenzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-iodobenzene-1,2-diamine is unique due to the presence of both chlorine and iodine atoms along with two amino groups on the benzene ring.

Biological Activity

3-Chloro-6-iodobenzene-1,2-diamine is an organic compound notable for its unique structure and significant biological activity. This article delves into the compound's biological interactions, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

3-Chloro-6-iodobenzene-1,2-diamine has a molecular formula of C6_6H6_6ClI N2_2 and a molecular weight of approximately 268.48 g/mol. The compound features a benzene ring substituted with chlorine and iodine atoms, along with two amino groups, which contribute to its reactivity and biological activity .

Research indicates that 3-Chloro-6-iodobenzene-1,2-diamine exhibits notable interactions with various biomolecules, primarily through:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their activity. This interaction can lead to the modulation of metabolic pathways.
  • Receptor Modulation : It may influence receptor activity by interacting with receptor proteins, thereby affecting signaling pathways in biological systems .

The ability of this compound to form covalent bonds with nucleophilic sites on proteins suggests a significant impact on protein function and cellular processes .

Anticancer Activity

The compound's ability to inhibit certain enzymes could extend to anticancer properties. Similar compounds have been investigated for their potential to disrupt cancer cell proliferation by targeting specific metabolic pathways . Further research is necessary to evaluate the direct effects of 3-Chloro-6-iodobenzene-1,2-diamine on cancer cells.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological relevance of halogenated anilines:

  • Enzyme Interaction Studies : Research has demonstrated that halogenated anilines can act as enzyme inhibitors in metabolic pathways. For instance, studies on similar compounds have shown that they can inhibit enzymes involved in drug metabolism .
  • Receptor Binding Studies : Investigations into the binding affinity of halogenated compounds to various receptors have indicated that these compounds can modulate receptor activity, potentially influencing therapeutic outcomes in drug development .

Comparative Analysis with Related Compounds

To understand the unique properties of 3-Chloro-6-iodobenzene-1,2-diamine, a comparison with related compounds is essential:

Compound NameMolecular FormulaKey Features
2-Iodobenzene-1,4-diamineC6_6H7_7I2_2N2_2Different substitution pattern affecting reactivity
3-Chlorobenzene-1,2-diamineC6_6H7_7ClN2_2Lacks iodine; different electronic properties
4-Iodobenzene-1,2-diamineC6_6H7_7I2_2N2_2Different position of iodine affecting properties
3-IodoanilineC6_6H7_7INSimpler structure; fewer functional groups

The presence of both chlorine and iodine in 3-Chloro-6-iodobenzene-1,2-diamine allows for versatile reactivity patterns that are not present in its analogs. This unique arrangement enhances its potential biological activity compared to structurally similar compounds .

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